molecular formula C11H12ClNO B8797630 (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B8797630
M. Wt: 209.67 g/mol
InChI Key: TWBABRJLWCBTBS-UHFFFAOYSA-N
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Patent
US04209621

Procedure details

A mixture of 10.0 g. of p-chloroacetophenone and 25 ml. of dimethylformamide dimethylacetal is refluxed for 3 hours. Evaporation gives a thick oil which crystallized with the addition of hexane, to give the product, m.p. 78.5°-80.5° C. Recrystallization from methylene chloride and hexane provides the product of the Example as crystals, m.p. 83°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH:9]=[CH:13][N:14]([CH3:16])[CH3:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.0 g
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gives a thick oil which
CUSTOM
Type
CUSTOM
Details
crystallized with the addition of hexane
CUSTOM
Type
CUSTOM
Details
to give the product, m.p. 78.5°-80.5° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylene chloride and hexane
CUSTOM
Type
CUSTOM
Details
provides the product of the Example as crystals, m.p. 83°-84° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C=CN(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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